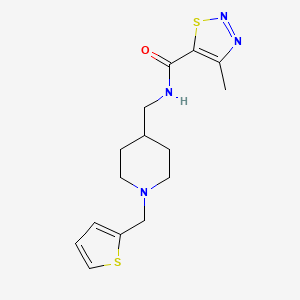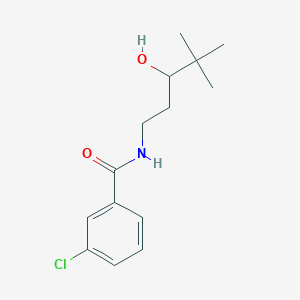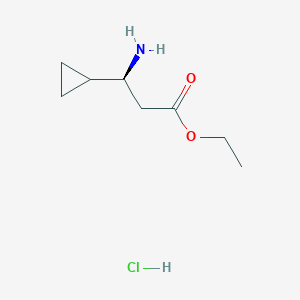
5-(6-Hydrazino-3-pyridyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Hydrazino-3-pyridyl)-3-phenyl-1,2,4-oxadiazole, commonly known as HPO, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities. HPO has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of HPO is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. HPO has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. HPO has also been found to bind to the benzodiazepine site of the GABA receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
HPO has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antibacterial, antifungal, and anticancer properties. HPO has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. HPO has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. HPO has also been found to bind to the benzodiazepine site of the GABA receptor, a receptor that is involved in the regulation of anxiety and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
HPO has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which yields a high purity product. HPO has also been found to exhibit various pharmacological activities, making it a subject of interest for researchers. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. HPO also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of HPO. One direction is the further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of bacterial and fungal infections. HPO has also been found to exhibit anticancer properties, making it a subject of interest for cancer research. Further studies are needed to fully understand the mechanism of action of HPO and its potential use in scientific research.
Méthodes De Synthèse
The synthesis of HPO involves the reaction of 6-chloronicotinic acid with hydrazine hydrate and phenyl isocyanate. The reaction takes place in ethanol and is catalyzed by triethylamine. The product is then purified by recrystallization to obtain pure HPO. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
HPO has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it a subject of interest for researchers. HPO has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. HPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-17-11-7-6-10(8-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUYXUPZOVEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2595692.png)
![N-[3-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2595694.png)








![Ethyl 4-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2595707.png)

![1-(3-methoxyphenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2595714.png)
